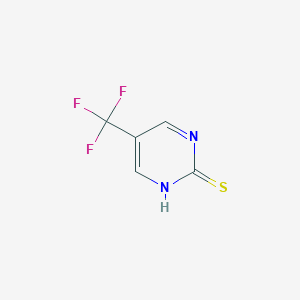

5-(trifluoromethyl)pyrimidine-2(1H)-thione

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3F3N2S |

|---|---|

Molecular Weight |

180.15 g/mol |

IUPAC Name |

5-(trifluoromethyl)-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) |

InChI Key |

VYBXBTBKHNUZQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=S)N1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Trifluoromethyl Pyrimidine 2 1h Thione

Established Synthetic Routes Towards the Pyrimidine-2(1H)-thione Core

The construction of the 5-(trifluoromethyl)pyrimidine-2(1H)-thione nucleus is primarily achieved through cyclocondensation and ring-closing reactions, employing various trifluoromethyl-containing building blocks.

Cyclocondensation Approaches to the this compound Nucleus

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine (B1678525) derivatives. A prevalent method involves the reaction of a three-carbon trifluoromethylated synthon with a thiourea (B124793) derivative. One-pot multicomponent reactions have also emerged as an efficient strategy for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives. researchgate.net

A common approach to pyrimidine-2-thiones involves the cyclocondensation of chalcones with thiourea in the presence of a base, such as alcoholic potassium hydroxide. nih.gov While not directly applied to the title compound in the provided literature, this methodology highlights a general and robust strategy for forming the pyrimidine-2-thione core. The reaction proceeds by heating a mixture of the chalcone, thiourea, and a base in a suitable solvent like absolute ethanol (B145695). nih.gov

Another relevant cyclocondensation involves the use of trifluoroacetic anhydride (B1165640) as the source of the trifluoromethyl group. In the synthesis of related fused pyrimidine systems, such as 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines, trifluoroacetic anhydride is reacted with a suitable amino-carboxamide precursor under reflux conditions. mdpi.com This demonstrates the utility of trifluoroacetic anhydride in introducing the trifluoromethyl moiety during the pyrimidine ring formation.

Synthesis through Ring-Closing Reactions and Heterocycle Assembly

Ring-closing reactions provide an alternative pathway to the pyrimidine-2(1H)-thione core. These methods often involve the intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, the synthesis of pyrimidine derivatives can be achieved through the intramolecular cyclization of intermediates formed from the reaction of CF3SO2Na, aryl enaminones, and aryl amidine hydrochlorides. researchgate.netresearchgate.net This process involves a sequence of nucleophilic addition, elimination, deprotonation, and finally, intramolecular cyclization to afford the pyrimidine ring. researchgate.netresearchgate.net

Precursor Chemistry and Advanced Intermediate Synthesis for Trifluoromethylated Pyrimidine-2(1H)-thiones

The synthesis of this compound relies on the availability of key trifluoromethylated precursors. Ethyl trifluoroacetoacetate is a versatile starting material for the synthesis of various trifluoromethyl pyrimidine derivatives. nih.gov

In multicomponent reactions leading to 5-trifluoromethyl pyrimidines, precursors such as aryl enaminones and aryl amidine hydrochlorides are utilized in conjunction with a trifluoromethyl source like CF3SO2Na. researchgate.netresearchgate.net For cyclocondensation routes, trifluoroacetic anhydride serves as a direct source of the trifluoromethyl group, reacting with appropriate amine-containing precursors to form the pyrimidine ring. mdpi.com

Derivatization Strategies from the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, including the nitrogen and sulfur atoms of the thione moiety and various positions on the pyrimidine ring itself.

N-Alkylation and S-Alkylation Reactions of Thione Moieties

The thione moiety of this compound can undergo both N-alkylation and S-alkylation, with the outcome often depending on the reaction conditions and the nature of the alkylating agent. nih.govacs.org

S-Alkylation is a common derivatization strategy for pyrimidine-2-thiones. For instance, the reaction of 3,4-dihydro-1H-pyrimidine-2-thiones with ethyl chloroacetate (B1199739) in absolute ethanol leads to the formation of ethyl [1,6-dihydro-pyrimidin-2-ylsulfanyl]acetate derivatives. nih.gov This S-alkylation is favored over N-alkylation under these conditions. nih.gov The structure of the S-alkylated product can be confirmed by the absence of the C=S signal in the 13C-NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group. nih.gov

N-Alkylation can also be achieved, and the chemoselectivity between N- and S-alkylation is a subject of ongoing research. nih.govacs.org The choice of solvent, base, and alkylating agent can influence the regioselectivity of the reaction.

| Alkylation Type | Reagent Example | Product Type | Reference |

| S-Alkylation | Ethyl chloroacetate | 2-(Alkylthio)pyrimidine | nih.gov |

| N-Alkylation | Alkyl Halides | 1-Alkylpyrimidine-2(1H)-thione | nih.govacs.org |

Functionalization of the Pyrimidine Ring System at Diverse Positions

Further functionalization of the pyrimidine ring in this compound can be explored to modify its properties. While specific examples for the title compound are not extensively detailed in the provided literature, general principles of pyrimidine chemistry suggest that electrophilic and nucleophilic substitution reactions could be employed. The electron-withdrawing nature of the trifluoromethyl group at the 5-position is expected to influence the reactivity of the pyrimidine ring towards such transformations.

Modifications Leading to Analogous Trifluoromethylated Pyrimidine Derivatives

The inherent reactivity of the thione group in this compound facilitates its conversion into several other key functional groups, leading to a variety of analogous pyrimidine derivatives. These transformations, including S-alkylation, hydrazinolysis, and desulfurization, are fundamental in diversifying the chemical space accessible from this starting material.

One of the most common modifications is S-alkylation , which proceeds readily upon treatment with alkyl halides in the presence of a base. This reaction transforms the thione into a 2-alkylthio-5-(trifluoromethyl)pyrimidine. The resulting thioether is a stable derivative in its own right and can also serve as an intermediate for further nucleophilic substitution reactions.

Another significant transformation is hydrazinolysis , which involves the reaction of the pyrimidine-2(1H)-thione with hydrazine (B178648) hydrate. This reaction typically proceeds under reflux conditions and results in the displacement of the thione group to form 2-hydrazinyl-5-(trifluoromethyl)pyrimidine. This hydrazinyl derivative is a key precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Desulfurization of the thione group to yield the corresponding pyrimidine without a substituent at the 2-position can be achieved using reducing agents such as Raney Nickel. researchgate.netorganicreactions.orgmasterorganicchemistry.com This reductive desulfurization effectively removes the sulfur atom, replacing it with a hydrogen atom. researchgate.netorganicreactions.orgmasterorganicchemistry.com This transformation is valuable for accessing 5-(trifluoromethyl)pyrimidine (B70122), a core structure in various biologically active molecules.

While direct conversion of the thione to the corresponding 5-(trifluoromethyl)pyrimidin-2(1H)-one is less commonly reported, a two-step process involving S-alkylation followed by hydrolysis of the resulting 2-alkylthio derivative provides a viable route to the oxygen analogue. Similarly, direct amination of the thione can be challenging; however, the 2-alkylthio intermediates can readily undergo nucleophilic substitution with amines to yield 2-amino-5-(trifluoromethyl)pyrimidine derivatives.

Table 1: Modifications of this compound

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | Alkyl halide, Base | 2-Alkylthio-5-(trifluoromethyl)pyrimidine | S-Alkylation |

| This compound | Hydrazine hydrate | 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine | Hydrazinolysis |

| This compound | Raney Nickel | 5-(Trifluoromethyl)pyrimidine | Desulfurization |

Annulation and Fused Heterocyclic System Formation Incorporating the 5-(Trifluoromethyl)pyrimidine Moiety

The this compound core is an excellent platform for the construction of fused heterocyclic systems, particularly thiazolo[4,5-d]pyrimidines. These annulation reactions typically involve the initial synthesis of a substituted pyrimidine that bears reactive functional groups, which then undergo intramolecular cyclization to form the fused ring system.

A notable example is the synthesis of 7-substituted-5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines. researchgate.net The synthesis often commences with the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride. researchgate.net This reaction leads to the formation of the pyrimidine ring, resulting in 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro organicreactions.orgresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-ones. researchgate.net

These 7-oxo derivatives serve as versatile intermediates for further modifications. For instance, chlorination of the 7-oxo group can be achieved using phosphorus pentachloride in phosphorus oxychloride, yielding 7-chloro-3-substituted-5-(trifluoromethyl) organicreactions.orgresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thiones. researchgate.net The resulting 7-chloro derivatives are susceptible to nucleophilic substitution, allowing for the introduction of various amino groups at the 7-position upon reaction with primary or secondary amines. researchgate.net This synthetic strategy provides a facile route to a library of 7-amino-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine derivatives. researchgate.net

Table 2: Synthesis of Fused Thiazolo[4,5-d]pyrimidine (B1250722) Derivatives

| Precursor | Reagent(s) | Intermediate/Product | Transformation Type | Reference |

| 4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides | Trifluoroacetic anhydride | 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro organicreactions.orgresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-ones | Annulation | researchgate.net |

| 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro organicreactions.orgresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-ones | PCl₅, POCl₃ | 7-Chloro-3-substituted-5-(trifluoromethyl) organicreactions.orgresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thiones | Chlorination | researchgate.net |

| 7-Chloro-3-substituted-5-(trifluoromethyl) organicreactions.orgresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thiones | Primary/Secondary Amines | 7-Amino-3-substituted-5-(trifluoromethyl) organicreactions.orgresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thiones | Amination | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 5 Trifluoromethyl Pyrimidine 2 1h Thione

Electrophilic Reaction Pathways of the Pyrimidine (B1678525) Ring and Thione Group

The pyrimidine ring is inherently an electron-deficient (π-deficient) heterocycle. This characteristic is significantly amplified by the presence of the powerful electron-withdrawing trifluoromethyl (-CF3) group at the C5 position. Consequently, the pyrimidine ring in 5-(trifluoromethyl)pyrimidine-2(1H)-thione is highly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation, which typically require electron-rich aromatic systems, are generally not feasible on this substrate under standard conditions. For electrophilic attack to occur on a pyrimidine ring, the presence of multiple strong electron-donating groups is usually required to sufficiently activate the system. researchgate.netdocumentsdelivered.com

While the ring is unreactive, the exocyclic sulfur atom of the thione group possesses lone pairs of electrons and can act as a site for electrophilic attack, although this is less common than its nucleophilic character. In principle, soft electrophiles could interact with the sulfur atom, but such reactions are not widely documented for this specific compound, as the sulfur atom more readily expresses its nucleophilic character.

Nucleophilic Reaction Pathways and Substitutions

The most prominent nucleophilic reactivity of this compound is centered on the exocyclic sulfur atom. The thione group, particularly in its tautomeric thiol form (5-(trifluoromethyl)pyrimidine-2-thiol), is an excellent nucleophile. The deprotonated thiolate anion is a soft and highly reactive nucleophile that readily participates in SN2 reactions with various electrophiles.

The primary nucleophilic reaction is S-alkylation, where the compound is treated with an alkyl halide (e.g., ethyl chloroacetate (B1199739), methyl iodide) in the presence of a base to yield the corresponding 2-(alkylthio)pyrimidine derivative. nih.govnih.gov This reaction is highly efficient and chemoselective for the sulfur atom over the ring nitrogen atoms. acs.org The general mechanism involves the deprotonation of the thione/thiol by a base, followed by the nucleophilic attack of the resulting thiolate on the electrophilic carbon of the alkylating agent.

Table 1: Representative S-Alkylation Reactions of Pyrimidine-2-thiones This table is based on general reactivity of pyrimidine-2-thiones, as specific examples for the 5-trifluoromethyl derivative follow the same pathway.

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Ethyl chloroacetate | Base (e.g., NaOAc, K₂CO₃), Solvent (e.g., Ethanol (B145695), Acetone), Heat | Ethyl 2-((5-(trifluoromethyl)pyrimidin-2-yl)thio)acetate | nih.gov |

| Methyl iodide | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | 2-(Methylthio)-5-(trifluoromethyl)pyrimidine | nih.gov |

| Benzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux | 2-(Benzylthio)-5-(trifluoromethyl)pyrimidine | nih.gov |

Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring itself would require a suitable leaving group, such as a halogen, at the C2, C4, or C6 positions. rsc.orgresearchgate.net In this compound, such a pathway is not directly applicable unless the thione group is first converted into a better leaving group.

Tautomeric Equilibria Studies of the Thione-Thiol Forms

This compound exists in a dynamic equilibrium with its aromatic thiol tautomer, 5-(trifluoromethyl)pyrimidine-2-thiol. This thione-thiol tautomerism is a fundamental characteristic of 2-thiopyrimidines and related heterocyclic thiones. jocpr.com

The position of this equilibrium is influenced by several factors, including the physical state (solid vs. solution), solvent polarity, pH, and temperature. In the solid state and in neutral or acidic solutions, the thione form is generally the predominant species. jocpr.com The stability of the thione form is often attributed to the greater strength of the C=S double bond compared to the C=N bond in the thiol form, and favorable amide-like resonance. However, in alkaline media, the equilibrium shifts towards the thiol form, as deprotonation generates the highly stable and aromatic thiolate anion. researchgate.net

The study of this tautomerism employs a combination of experimental and computational methods:

NMR Spectroscopy: 1H and 13C NMR can distinguish between the two forms. The thione tautomer has a proton on a nitrogen atom (N-H), while the thiol form has a proton on the sulfur atom (S-H). The chemical shift of the C2 carbon is also significantly different, appearing further downfield in the thione form (~175-180 ppm) compared to the thiol form.

UV-Vis Spectroscopy: The two tautomers have distinct chromophores and thus different absorption spectra. Spectrophotometric analysis at different pH values can be used to monitor the shift in equilibrium and determine the pKa of the compound. researchgate.net

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the structures of both tautomers and calculate their relative energies, providing insight into which form is thermodynamically more stable in the gas phase or in different solvent models. nih.gov

Table 2: Spectroscopic and Structural Characteristics of Thione-Thiol Tautomers

| Characteristic | Thione Form (pyrimidine-2(1H)-thione) | Thiol Form (pyrimidine-2-thiol) |

|---|---|---|

| Proton Location | On ring nitrogen (N1-H) | On exocyclic sulfur (S-H) |

| Ring Aromaticity | Non-aromatic (dihydropyrimidine) | Aromatic |

| Key Functional Group | Thiocarbonyl (C=S) | Thiol (S-H), Imine (C=N) |

| Typical 13C NMR Shift (C2) | ~175-180 ppm | ~150-160 ppm |

| Favored Conditions | Solid state, Neutral/Acidic solution | Basic solution (as thiolate) |

Examination of Halogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound allows for a variety of non-covalent interactions that govern its solid-state packing and its interactions with other molecules. The trifluoromethyl group is a particularly important contributor to these interactions.

Hydrogen Bonding: The N-H group in the predominant thione tautomer is a classic hydrogen bond donor. In the solid state, it is expected to form strong N-H···S=C or N-H···N hydrogen bonds, leading to the formation of dimers or extended chains. nih.gov These interactions are a defining feature of the supramolecular chemistry of pyrimidinones (B12756618) and their thio-analogs. acs.org

π-π Stacking: The electron-deficient pyrimidine ring can participate in π-π stacking interactions with other aromatic rings. These interactions are often offset or parallel-displaced to minimize electrostatic repulsion between the π-systems.

The comprehensive analysis of these interactions often involves single-crystal X-ray diffraction to determine the solid-state structure, followed by computational tools like Hirshfeld surface analysis to map and quantify the different types of intermolecular contacts. researchgate.net

Ring Transformation and Rearrangement Processes

Pyrimidine rings can undergo transformation reactions, though these often require specific substitution patterns or reactive conditions. For pyrimidine-2(1H)-thiones, reactions that proceed via the S-alkylated intermediate can lead to ring annulation. For instance, reaction with α-haloketones can lead to the formation of thiazolo[3,2-a]pyrimidine systems through an initial S-alkylation followed by an intramolecular cyclization. nih.gov

More drastic ring transformations, such as ring contraction to imidazole (B134444) derivatives or ring-opening, have been observed in other pyrimidine systems, particularly those with activating groups or strain. researchgate.net For example, some 4-aryl-5-nitro-6-bromomethylpyrimidin-2(1H)-ones have been shown to contract to an imidazolone (B8795221) ring upon reaction with anilines. researchgate.net While no specific studies on such transformations for this compound are available, its electron-deficient nature could potentially make it susceptible to ring-opening by potent nucleophiles under forcing conditions.

Redox Chemistry of the Sulfur Center

The sulfur atom in the thione group is redox-active and can undergo both oxidation and reduction.

Oxidation: The thione can be oxidized to various sulfur-containing species. Mild oxidation may lead to the formation of a disulfide bond, linking two pyrimidine molecules. More vigorous oxidation can lead to the formation of sulfines (S-oxides), sulfenes (S,S-dioxides), or ultimately to the replacement of the sulfur with an oxygen atom (desulfurization) to form the corresponding pyrimidin-2(1H)-one. Thionation agents like Lawesson's reagent are used to convert pyrimidinones to pyrimidine-thiones, indicating the sulfur can be introduced in a +2 oxidation state. researchgate.net

Reduction: The electrochemical behavior of pyrimidine-2-thiones has been investigated using techniques like cyclic voltammetry. researchgate.net These studies show that the pyrimidine ring itself can be reduced, typically at the 3,4-double bond. osti.gov The thione group can also influence the reduction potential of the molecule. The electrochemical reduction of related pyrimidine-2-thiones shows a series of cathodic peaks, indicating irreversible reduction processes, with peak potentials shifting depending on the pH of the medium. researchgate.net This pH dependence is often linked to protonation events preceding the electron transfer.

Structural Elucidation and Advanced Spectroscopic Analysis for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5-(trifluoromethyl)pyrimidine-2(1H)-thione. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be determined. Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict the chemical shifts for the thione tautomer, providing a basis for its characterization even when it is the minor species in equilibrium researchgate.net.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the N-H proton. The pyrimidine ring protons, H-4 and H-6, would appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the trifluoromethyl group. Furthermore, a relatively broad singlet corresponding to the N1-H proton is anticipated, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| H-4 | Aromatic region | Singlet or Doublet | Chemical shift influenced by adjacent nitrogen and CF₃ group. |

| H-6 | Aromatic region | Singlet or Doublet | Positioned between two nitrogen atoms. |

| N1-H | Variable, downfield | Broad Singlet | Chemical shift is solvent and concentration-dependent. |

In the ¹³C NMR spectrum, five distinct signals are expected for this compound, corresponding to the four carbon atoms of the pyrimidine ring and the carbon of the trifluoromethyl group. The C-2 carbon, bonded to sulfur and two nitrogen atoms, is expected to appear significantly downfield, characteristic of a thiocarbonyl (C=S) group. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The remaining pyrimidine carbons (C-4, C-5, and C-6) will have chemical shifts determined by their position relative to the nitrogen atoms and the trifluoromethyl substituent. DFT calculations are instrumental in assigning these resonances accurately researchgate.net.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| C-2 (C=S) | Highly downfield (e.g., >170 ppm) | Singlet | Characteristic of a thiocarbonyl carbon. |

| C-4 | Aromatic region | Singlet or Doublet (due to C-H coupling) | Influenced by adjacent nitrogen and C-5 substitution. |

| C-5 | Aromatic region | Quartet (due to ¹JCF coupling) | Directly bonded to the CF₃ group. |

| C-6 | Aromatic region | Singlet or Doublet (due to C-H coupling) | Positioned between two nitrogen atoms. |

| CF₃ | ~120-130 ppm | Quartet (due to ¹JCF coupling) | Large coupling constant is characteristic. |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the trifluoromethyl group. For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single sharp signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift of this signal provides valuable information about the electronic environment of the trifluoromethyl group. The absence of other fluorine-containing groups simplifies the spectrum, making ¹⁹F NMR a straightforward method for confirming the presence and integrity of the CF₃ moiety. Computational studies have been shown to accurately predict ¹⁹F NMR chemical shifts for trifluoromethyl derivatives, aiding in structural confirmation researchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Key expected vibrational modes for the thione form include:

N-H Stretching: A band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond.

C=S Stretching: The thiocarbonyl group vibration, which is often mixed with other vibrations, is typically expected in the 1100-1250 cm⁻¹ region.

CF₃ Stretching: Strong absorption bands are expected between 1100 and 1350 cm⁻¹ due to symmetric and asymmetric stretching of the C-F bonds.

Ring Vibrations: Multiple bands corresponding to the stretching and deformation of the pyrimidine ring.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected IR/Raman Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| ν(N-H) | 3100 - 3400 | Stretching vibration of the N-H group. |

| ν(C-H) | 3000 - 3100 | Stretching vibrations of the aromatic C-H bonds. |

| ν(C=N), ν(C=C) | 1400 - 1650 | Pyrimidine ring stretching vibrations. |

| νas(CF₃) | ~1250 - 1350 | Asymmetric stretching of the trifluoromethyl group. |

| νs(CF₃) | ~1100 - 1200 | Symmetric stretching of the trifluoromethyl group. |

| ν(C=S) | ~1100 - 1250 | Thiocarbonyl stretching, often coupled with other modes. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions, Complexation, and Solution Behavior

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The pyrimidine ring, being an aromatic system, contributes to strong π → π* transitions, while the lone pairs on the nitrogen and sulfur atoms allow for weaker n → π* transitions. The position and intensity of these absorption maxima are sensitive to the solvent environment. Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectrum and assign the electronic transitions, providing insight into the electronic structure of the thione tautomer researchgate.net.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound (C₅H₃F₃N₂S), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact molecular mass (180.00 g/mol ).

The fragmentation of the molecular ion would likely proceed through characteristic pathways for pyrimidine derivatives. Potential fragmentation patterns could include:

Loss of the trifluoromethyl radical (•CF₃).

Cleavage of the pyrimidine ring, leading to smaller charged fragments.

Elimination of small neutral molecules such as HCN.

Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure of the compound.

X-ray Crystallography for Solid-State Molecular Geometry, Conformation, and Intermolecular Interactions

As of the latest available research, a definitive single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in the surveyed scientific literature. While crystallographic data are crucial for the unambiguous determination of solid-state molecular geometry, conformation, and the intricate network of intermolecular interactions, such detailed structural elucidation for this particular molecule is not publicly accessible.

However, valuable insights can be inferred from the crystallographic studies of closely related analogues. For instance, the crystal structure of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate has been determined, revealing a monoclinic crystal system. nih.gov In this related structure, the pyrimidine and water molecules are interconnected through N—H···O and O—H···O hydrogen bonds, and the formation of a ring dimer structure is observed due to additional intermolecular N—H···O hydrogen bonds. nih.gov

Furthermore, X-ray diffraction studies on more complex derivatives, such as certain 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, have been successfully conducted to confirm their 3D structures. mdpi.comnih.gov For example, one such derivative was found to crystallize in the triclinic space group P-1. nih.gov These studies on analogous compounds underscore the importance of the trifluoromethyl group and the thione functionality in directing crystal packing and establishing specific intermolecular contacts.

Although direct experimental data for this compound is absent, these related structures suggest that its solid-state architecture would likely be governed by a network of hydrogen bonds involving the N-H group of the pyrimidine ring and the sulfur atom of the thione group. The highly electronegative fluorine atoms of the trifluoromethyl group could also participate in weaker C—H···F or other non-covalent interactions, further influencing the molecular conformation and crystal packing.

The anticipated molecular geometry would feature a planar pyrimidine ring, with the trifluoromethyl and thione groups extending from it. The precise bond lengths, bond angles, and torsional angles, which define the molecule's conformation, await experimental determination through X-ray crystallography. Without such data, a detailed, quantitative discussion of its solid-state structure remains speculative. The generation of interactive data tables detailing crystallographic parameters and intermolecular interactions is therefore not possible at this time.

Computational and Theoretical Chemistry Studies of 5 Trifluoromethyl Pyrimidine 2 1h Thione

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio) for Electronic Structure, Stability, and Reactivity Descriptors

No dedicated Density Functional Theory (DFT) or ab initio studies for 5-(trifluoromethyl)pyrimidine-2(1H)-thione were identified. In typical studies of similar heterocyclic molecules, quantum chemical calculations are employed to optimize the molecular geometry and determine its electronic structure. acs.orgacs.org These calculations would yield key reactivity descriptors such as chemical hardness, softness, electronegativity, and the Fukui function, which help in predicting the molecule's stability and reactive sites. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions (e.g., adsorption behavior)

There are no specific molecular dynamics (MD) simulation studies available for this compound. For related compounds, MD simulations are often used to understand their dynamic behavior, conformational flexibility, and interactions with other molecules, such as proteins or surfaces. nih.govnih.gov Such simulations could, in principle, be used to analyze how this compound interacts with solvents or biological targets.

Theoretical Investigations of Tautomerism and Energy Landscape Profiling

The thione-thiol tautomerism is a critical characteristic of 2-thiopyrimidines. However, no theoretical investigations detailing the energy landscape of this tautomerism for this compound have been published. Theoretical studies on analogous thione-containing heterocycles often use DFT to calculate the relative energies and Gibbs free energies of the thione and thiol tautomers in the gas phase and in various solvents. science.govjocpr.comzsmu.edu.ua These calculations help determine which tautomer is more stable under different conditions. zsmu.edu.uanih.gov

Structure-Activity Relationship (SAR) Modeling Based on Computational Descriptors

No Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) models specifically involving this compound were found. SAR and QSAR studies on other series of pyrimidine (B1678525) derivatives utilize computational descriptors (e.g., electronic, steric, and lipophilic properties) to build mathematical models that correlate a compound's structure with its biological activity. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Specific Frontier Molecular Orbital (FMO) analysis for this compound is not available in the literature. This type of analysis, a standard component of quantum chemical studies, involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energies and spatial distributions of these orbitals are fundamental to understanding a molecule's reactivity, electronic transitions, and ability to act as an electron donor (HOMO) or acceptor (LUMO). libretexts.org Charge distribution studies, typically using methods like Mulliken population analysis or mapping Molecular Electrostatic Potential (MEP), would reveal the electrophilic and nucleophilic regions of the molecule.

Reaction Mechanism Prediction and Transition State Analysis

There are no published theoretical studies on the prediction of reaction mechanisms or transition state analysis for this compound. For other heterocyclic systems, computational methods are used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing a detailed, step-by-step understanding of the reaction pathway. nih.gov

Applications of 5 Trifluoromethyl Pyrimidine 2 1h Thione in Chemical Sciences

Role as a Key Intermediate in Complex Organic Synthesis

5-(Trifluoromethyl)pyrimidine-2(1H)-thione and its derivatives are versatile intermediates in the construction of more complex, fused heterocyclic systems. The pyrimidine-2-thione scaffold serves as a robust platform for a variety of chemical transformations, particularly cyclization reactions that expand the molecular architecture.

One of the most significant applications is in the synthesis of thiazolo[4,5-d]pyrimidines. mdpi.comnih.gov These fused-ring systems are of considerable interest in medicinal chemistry as purine (B94841) antagonists. mdpi.com The synthesis often involves using the pyrimidine-2-thione core as a starting point. For example, new 7-oxo, 7-chloro, and 7-amino derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine have been successfully synthesized, demonstrating the utility of this scaffold in creating libraries of complex molecules for biological screening. mdpi.comnih.gov

The general reactivity of pyrimidine-2-thiones allows them to be precursors for various fused pyrimidines. Studies on related pyrimidine-2-thione derivatives show their successful conversion into:

Thiazolo[3,2-a]pyrimidines : Synthesized by reacting pyrimidine-2-thiones with reagents like ethyl bromoacetate, leading to condensation and cyclization. ijnc.ir

Thienopyrimidines and Pyridopyrimidines : A thioxodihydropyrimidine derivative has been used as a starting material to build various fused systems, including pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. journalijar.comresearchgate.net

These transformations highlight the role of the thione group, which can act as a nucleophile, and the pyrimidine (B1678525) ring, which provides the foundational structure for further annulation reactions. This versatility makes this compound a valuable intermediate for accessing novel and complex chemical entities.

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The structural features of pyrimidine-2-thiones make them excellent candidates for ligands in coordination chemistry. The molecule contains both nitrogen and sulfur atoms, which are effective donor sites for coordinating with metal ions. Research on various pyrimidine-2-thione derivatives has established their ability to act as versatile ligands for a range of transition metals.

Studies have shown that pyrimidine-2-thione typically behaves as a bidentate ligand, coordinating to a central metal ion through the exocyclic sulfur atom and one of the endocyclic (ring) nitrogen atoms. researchgate.netrsc.orgasianpubs.org This coordination mode results in the formation of a stable four-membered chelate ring. rsc.org

A variety of metal complexes have been synthesized using pyrimidine-2-thione ligands, including those with manganese(II), iron(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). researchgate.netrsc.org The resulting complexes often exhibit stoichiometries such as [ML₂X₂] (where L is the pyrimidine-thione ligand and X is a halide) or inner complexes like [M(L)₂]. rsc.org The coordination environment around the metal center can vary, with studies reporting distorted octahedral geometries for some complexes. researchgate.netasianpubs.org

While specific studies focusing on this compound as a ligand are not extensively documented, the established coordinating ability of the parent pyrimidine-2-thione scaffold provides a strong foundation for its potential in this area. The electron-withdrawing trifluoromethyl group at the 5-position would modulate the electronic properties of the ligand, potentially influencing the stability, reactivity, and catalytic activity of its metal complexes. This makes it an intriguing target for designing new organometallic catalysts and functional coordination compounds. tandfonline.com

Exploration in Agrochemical Research and Development

The trifluoromethyl-pyrimidine moiety is a well-established pharmacophore in the agrochemical industry, present in numerous commercial fungicides, herbicides, and insecticides. nih.govarabjchem.orgnih.gov The inclusion of a trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of a molecule, making it a desirable feature in pesticide design. jst.go.jpjst.go.jp

Derivatives of 5-(trifluoromethyl)pyrimidine (B70122) have demonstrated significant potential in agrochemical research, particularly as antifungal and antiviral agents.

Antifungal Activity: Several studies have reported the potent antifungal activity of novel trifluoromethyl pyrimidine derivatives against a broad spectrum of plant pathogenic fungi. These compounds have shown high inhibition rates against economically important pathogens, including:

Botrytis cinerea (gray mold) nih.govnih.govfrontiersin.orgfrontiersin.org

Rhizoctonia solani (sheath blight) arabjchem.org

Pyricularia oryzae (rice blast) nih.govnih.govfrontiersin.org

Sclerotinia sclerotiorum (white mold) nih.govfrontiersin.org

Phytophthora infestans (late blight) nih.govfrontiersin.org

In comparative bioassays, the efficacy of some of these derivatives was found to be comparable or even superior to commercial fungicides like tebuconazole (B1682727) and azoxystrobin. nih.govarabjchem.orgfrontiersin.org

Antiviral Activity: Research has also highlighted the effectiveness of trifluoromethyl pyrimidine derivatives against plant viruses. Specifically, certain derivatives have shown promising activity against the Tobacco Mosaic Virus (TMV). arabjchem.org In vivo tests have demonstrated that some compounds possess excellent protective and curative activities against TMV, with efficacy surpassing that of the commercial agent ningnanmycin (B12329754). arabjchem.orgnih.govresearchgate.net

The table below summarizes representative findings on the bioactivity of trifluoromethyl pyrimidine derivatives.

| Pathogen/Virus | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Botrytis cinerea | Trifluoromethyl pyrimidine amide derivative | Up to 100% inhibition, exceeding tebuconazole (96.45%) | nih.govfrontiersin.org |

| Rhizoctonia solani | Trifluoromethyl pyrimidine derivative | EC₅₀ of 26.0 µg/mL, comparable to azoxystrobin | arabjchem.org |

| Tobacco Mosaic Virus (TMV) | Trifluoromethyl pyrimidine derivative | Protective activity EC₅₀ of 103.4 µg/mL, superior to ningnanmycin (255.1 µg/mL) | arabjchem.org |

| Tobacco Mosaic Virus (TMV) | Trifluoromethyl pyridine (B92270) piperazine (B1678402) derivative | Protective activity EC₅₀ of 18.4 µg/mL, superior to ningnanmycin (50.2 µg/mL) | nih.govresearchgate.net |

Investigative Studies in Materials Science Applications

While the direct application of this compound in materials science is an emerging area, the unique electronic properties imparted by the trifluoromethyl group suggest significant potential. The introduction of trifluoromethyl (CF₃) groups is a known strategy for designing n-type organic semiconductors. nih.govresearchgate.net The strong electron-withdrawing nature of the CF₃ group can lower the energy levels of the molecular orbitals (LUMO and HOMO), facilitating electron injection and transport, which are essential characteristics for n-type materials.

Research on other classes of organic molecules, such as anthraquinones, has demonstrated that trifluoromethylation can successfully produce materials that function as n-type semiconductors in organic field-effect transistors (OFETs), achieving electron mobilities as high as 0.28 cm² V⁻¹ s⁻¹. nih.govresearchgate.net This principle can be extended to trifluoromethylated N-heterocycles. The combination of the electron-deficient pyrimidine ring and the potent electron-withdrawing CF₃ group in this compound makes it and its derivatives attractive candidates for the development of novel organic electronic materials.

Potential applications in materials science could include:

Organic Field-Effect Transistors (OFETs): As n-type or ambipolar semiconductor layers.

Organic Photovoltaics (OPVs): As electron-acceptor materials.

Organic Light-Emitting Diodes (OLEDs): As electron-transport or host materials.

Further research involving the synthesis of polymers or larger conjugated systems based on the this compound core is necessary to fully explore and validate these potential applications.

Research into Corrosion Inhibition Mechanisms

Pyrimidine-2-thione derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netrsc.orgresearchgate.netekb.eg The efficacy of these compounds stems from their molecular structure, which contains multiple active centers for adsorption onto a metal surface.

The mechanism of corrosion inhibition involves the adsorption of the pyrimidine-2-thione molecules onto the metal, forming a protective barrier that isolates the surface from the corrosive medium. researchgate.netrsc.org This adsorption is facilitated by:

The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms.

The π-electrons of the aromatic pyrimidine ring, which can interact with the metal surface.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that these compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netekb.eg The adsorption of these inhibitors on the metal surface generally follows the Langmuir adsorption isotherm, which is characteristic of monolayer formation. researchgate.netresearchgate.net The calculated negative values for the Gibbs free energy of adsorption (ΔG°ads) indicate that the adsorption process is spontaneous. researchgate.net

The trifluoromethyl group in this compound could further enhance its performance as a corrosion inhibitor by modifying the electron density distribution in the molecule and influencing its adsorption characteristics on the metal surface.

| Inhibitor Type | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Pyrimidine-2-thione derivative | Mild Steel | 1.0 M H₂SO₄ | Not specified, but effective | researchgate.netrsc.org |

| Pyrimidine-2-thione derivative | Stainless Steel 304 | 2.0 M H₂SO₄ | 96.9% | researchgate.net |

| Dihydropyrimidin-2(1H)-thione derivative | Iron | 1.0 M HCl | 98% | ekb.eg |

Future Research Directions and Contemporary Challenges in 5 Trifluoromethyl Pyrimidine 2 1h Thione Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Accessibility

A primary challenge in the widespread investigation of 5-(trifluoromethyl)pyrimidine-2(1H)-thione is its accessibility. Future research will need to focus on the development of more efficient, cost-effective, and environmentally benign synthetic routes.

Key Research Objectives:

One-Pot Multicomponent Reactions: The development of one-pot syntheses, which minimize waste and reduce reaction steps, is a significant goal. A recent strategy for the selective synthesis of 5-trifluoromethyl pyrimidine (B1678525) derivatives has been established, offering a potential avenue for adaptation. researchgate.net

Sustainable Trifluoromethylating Agents: Current methods may rely on reagents like trifluoroacetic anhydride (B1165640). mdpi.com Future methodologies should explore the use of safer and more atom-economical sources of the trifluoromethyl group.

Catalytic Approaches: Moving from stoichiometric to catalytic methods for the construction of the pyrimidine-2-thione core would represent a significant advancement in sustainability. The use of novel Brønsted acidic ionic liquids has shown promise in the synthesis of related dihydropyrimidin-2(1H)-thiones and could be adapted. mdpi.com

Flow Chemistry and Process Intensification: The adoption of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate scalable production.

Discovery and Elucidation of Undiscovered Reactivity Patterns and Transformation Pathways

The interplay between the electron-withdrawing trifluoromethyl group and the versatile thione functionality suggests a rich and largely unexplored reactivity profile for this compound.

Areas for Exploration:

Functionalization of the Pyrimidine Core: Investigations into selective C-H functionalization at other positions on the pyrimidine ring could provide rapid access to a diverse range of derivatives.

Thione Group Transformations: While S-alkylation is a known reaction for pyrimidine-thiones, a systematic study of the reactivity of the thione in this compound is warranted. nih.govnih.gov This includes exploring its behavior in cycloaddition reactions and as a precursor to other functional groups.

Role as a Synthetic Building Block: The compound can serve as a versatile scaffold for the synthesis of more complex heterocyclic systems, such as the thiazolo[4,5-d]pyrimidines, which have shown potential as therapeutic agents. mdpi.com

Integrated Experimental and Advanced Computational Approaches for Comprehensive Mechanistic Understanding

A synergistic approach combining experimental and computational methods is crucial for a deep understanding of the structural, electronic, and reactive properties of this compound.

Prospective Integrated Studies:

Mechanistic Elucidation: Computational tools, such as Density Functional Theory (DFT), can be employed to model reaction pathways for its synthesis and subsequent transformations, providing insights into transition states and reaction kinetics.

Tautomerism Studies: A detailed computational and experimental investigation of the thione-thiol tautomerism is essential, as the predominant tautomer will dictate its reactivity and biological interactions.

Predictive Modeling for Biological Activity: Molecular docking and other computational techniques can be used to predict the binding of this compound and its derivatives to biological targets, guiding the synthesis of new potential therapeutic agents. nih.govdovepress.com

Strategic Design and Synthesis of Next-Generation Analogues for Targeted Research Applications

The core structure of this compound is an excellent starting point for the design of new molecules with tailored properties for specific applications, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance pharmacological properties like metabolic stability and lipophilicity. mdpi.com

Strategies for Analogue Design:

Substitution at N1 and N3 Positions: The introduction of various substituents at the nitrogen atoms of the pyrimidine ring can significantly modulate the molecule's physicochemical properties and biological activity.

Bioisosteric Replacements: The replacement of the thione group with an oxo or imino group could lead to analogues with different hydrogen bonding capabilities and metabolic fates.

Scaffold Hopping and Derivatization: Using the pyrimidine-2-thione as a core, new fused heterocyclic systems can be constructed to explore novel chemical space.

The following interactive table outlines potential avenues for the strategic design of analogues and their intended research applications.

| Modification Site | Proposed Substituent/Modification | Rationale/Intended Application |

| N1-H | Alkyl, Aryl, Heteroaryl | Modulate lipophilicity and explore structure-activity relationships for anticancer activity. |

| N3-H | Acyl, Sulfonyl | Investigate prodrug strategies or alter electronic properties. |

| C=S (Thione) | C=O (Oxo) | Compare biological activity and metabolic stability with the corresponding pyrimidinone. |

| Pyrimidine Ring | Introduction of further substituents | Fine-tune electronic properties and explore new interaction points with biological targets. |

Exploration of Interdisciplinary Applications Beyond Current Research Frontiers

While the primary focus for many pyrimidine derivatives has been in medicinal chemistry, the unique properties of this compound suggest its potential utility in a broader range of scientific disciplines. nih.gov

Potential Interdisciplinary Applications:

Materials Science: The thione group can act as a ligand for metal ions, opening up possibilities for the development of novel coordination polymers, metal-organic frameworks (MOFs), or catalysts.

Agrochemicals: Fluorinated heterocycles are a well-established class of compounds in the agrochemical industry. nih.gov Analogues of this compound could be explored as potential herbicides, fungicides, or insecticides.

Chemical Sensors: The conjugated system of the pyrimidine ring, in conjunction with the thione and trifluoromethyl groups, could be exploited in the design of fluorescent or colorimetric sensors for the detection of specific analytes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(trifluoromethyl)pyrimidine-2(1H)-thione derivatives, and how do reaction conditions influence yields?

- Answer: Derivatives are synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting 7-chloro intermediates with fluorophenyl groups under reflux in butan-1-ol yields thiazolo[4,5-d]pyrimidine derivatives (56–72% yields). Reaction duration, solvent polarity, and substituent electronic effects (e.g., fluorine position) critically impact yields. Monitoring via TLC and purification by recrystallization or column chromatography ensures product integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives, and what key data points should be prioritized?

- Answer:

- 1H/13C NMR: Identifies aromatic proton environments and trifluoromethyl coupling patterns (e.g., δ 117–190 ppm for CF3 in 13C NMR) .

- IR Spectroscopy: Confirms thione (C=S) stretches (1100–1190 cm⁻¹) and NH/OH vibrations (3100–3450 cm⁻¹) .

- Mass Spectrometry (ESI): Validates molecular ions (e.g., [M-H]⁻ at m/z 363.94) and fragmentation pathways .

Consistency across these techniques is critical for structural validation .

Q. How can researchers optimize the purification of this compound derivatives with high hydrophobicity?

- Answer: Hydrophobic derivatives (e.g., aryl-substituted analogs) require gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization from high-boiling solvents like dioxane/ethanol mixtures. Centrifugation or filtration removes triethylammonium salts formed during amine-mediated reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for trifluoromethyl-containing pyrimidine derivatives?

- Answer: Discrepancies in unit cell parameters or hydrogen bonding networks may arise from polymorphism or twinning. Employing SHELXL for refinement with high-resolution data (≤1.0 Å) and validating via R-factor convergence (<5%) improves accuracy. For twinned crystals, SHELXD/E pipelines enable robust phasing .

Q. How do computational QSAR models inform the design of this compound derivatives with enhanced bioactivity?

- Answer: QSAR studies correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with biological endpoints (e.g., IC50). For antimicrobial agents, electron-withdrawing groups (e.g., -CF3) enhance membrane penetration, while bulky aryl groups improve target binding. Molecular docking (e.g., AutoDock Vina) validates interactions with enzymes like glycogen synthase kinase-3β .

Q. What green chemistry approaches minimize waste in synthesizing trifluoromethylpyrimidine-thiones?

- Answer: Solvent-free mechanochemical grinding or aqueous micellar catalysis reduces THF/DMF usage. For example, using acetone as both solvent and reactant in Biginelli-like condensations achieves 82–92% yields with minimal byproducts. Recycling triethylamine via acid-base extraction further improves sustainability .

Q. How do intermolecular interactions in dihydropyrimidine-thione derivatives influence their solid-state stability?

- Answer: X-ray analysis reveals that π-π stacking between aryl rings and S···H-N hydrogen bonds stabilize crystal lattices. For 1-(2-chlorophenyl) derivatives, these interactions confer melting points >120°C, critical for shelf-life in pharmaceutical formulations .

Methodological Challenges & Data Interpretation

Q. Why do trifluoromethyl groups complicate reaction optimization in pyrimidine-thione synthesis?

- Answer: The strong electron-withdrawing nature of -CF3 deactivates the pyrimidine ring, necessitating harsher conditions (e.g., POCl3 reflux) for nucleophilic substitutions. Competing side reactions (e.g., hydrolysis) require careful control of moisture and temperature .

Q. How should researchers address discrepancies in spectral data between synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.